molecular formula C6H11NO3 B12890886 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone

1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone

Cat. No.: B12890886
M. Wt: 145.16 g/mol
InChI Key: AMZMDOVZRXIOIT-OLQVQODUSA-N
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Description

1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two hydroxyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and suitable protecting groups for the hydroxyl functionalities.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions, typically employing reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like chromium trioxide or nitric acid.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in aqueous base.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the ethanone moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]ethanone

InChI

InChI=1S/C6H11NO3/c1-4(8)7-2-5(9)6(10)3-7/h5-6,9-10H,2-3H2,1H3/t5-,6+

InChI Key

AMZMDOVZRXIOIT-OLQVQODUSA-N

Isomeric SMILES

CC(=O)N1C[C@H]([C@H](C1)O)O

Canonical SMILES

CC(=O)N1CC(C(C1)O)O

Origin of Product

United States

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